molecular formula C18H28N2 B1479268 2-Benzyl-1-(tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole CAS No. 2098019-53-3

2-Benzyl-1-(tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole

Cat. No.: B1479268
CAS No.: 2098019-53-3
M. Wt: 272.4 g/mol
InChI Key: KKFLVBXDWQRFCH-UHFFFAOYSA-N
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Description

2-Benzyl-1-(tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole is a bicyclic amine derivative featuring a pyrrolo[3,4-c]pyrrole core substituted with a benzyl group at position 2, a tert-butyl group at position 1, and a methyl group at position 3. The compound’s structure combines steric bulk (tert-butyl) with aromatic (benzyl) and aliphatic (methyl) substituents, influencing its physicochemical and pharmacological properties.

Properties

IUPAC Name

5-benzyl-4-tert-butyl-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2/c1-18(2,3)17-16-13-19(4)11-15(16)12-20(17)10-14-8-6-5-7-9-14/h5-9,15-17H,10-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFLVBXDWQRFCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C2CN(CC2CN1CC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Benzyl-1-(tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole (CAS Number: 2098019-53-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its effects on various biological systems, mechanisms of action, and relevant research findings.

Basic Information

PropertyDetail
Molecular Formula C18_{18}H28_{28}N2_{2}
Molecular Weight 272.4 g/mol
CAS Number 2098019-53-3

Structural Overview

The structure of this compound includes a pyrrole ring fused with a tert-butyl group and a benzyl moiety, contributing to its unique reactivity and biological properties.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrrolo[3,4-c]pyrrole have been evaluated for their cytotoxic effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HepG2 (liver cancer)
  • A549 (lung cancer)
  • HeLa (cervical cancer)

In vitro studies demonstrated that these compounds can significantly inhibit cell proliferation and induce apoptosis in cancer cells. For example, certain derivatives showed IC50_{50} values in the low micromolar range against HeLa cells, indicating potent anticancer activity compared to standard treatments like sorafenib .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Apoptosis Induction : The compound may trigger apoptotic pathways leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : Studies suggest that it can halt the cell cycle at the sub-G1 phase, preventing further proliferation.
  • VEGFR Inhibition : In silico docking studies have indicated potential binding interactions with vascular endothelial growth factor receptors (VEGFR), which play a crucial role in tumor angiogenesis .

Other Biological Activities

Beyond anticancer properties, preliminary research suggests that compounds related to this compound may exhibit:

  • Anti-inflammatory effects : Potentially reducing inflammation through modulation of inflammatory mediators.
  • Antimicrobial activity : Some derivatives have shown promise against various bacterial strains.

Synthesis and Evaluation

A notable study synthesized several analogs of pyrrolo[3,4-c]pyrrole and evaluated their biological activities. The synthesized compounds were tested for cytotoxicity against multiple human cancer cell lines. The results indicated that specific substitutions on the pyrrole ring significantly influenced the anticancer efficacy of these compounds .

Comparative Analysis

Research comparing the biological activities of similar compounds revealed that structural modifications could enhance or diminish their efficacy. For instance, the presence of electron-withdrawing groups on the benzyl moiety was associated with increased cytotoxicity against certain cancer cells .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 2-Benzyl-1-(tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole may exhibit anticancer properties. For instance, derivatives of pyrrolidine structures have been studied for their ability to inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis.

Neuroprotective Effects

There is growing interest in the neuroprotective potential of compounds containing pyrrole rings. Studies suggest that such compounds can protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's.

Antimicrobial Properties

The compound's structure allows for interactions with microbial membranes, leading to studies on its efficacy against various pathogens. Preliminary data indicate that it may possess antibacterial and antifungal activities, making it a candidate for further exploration in antimicrobial drug development.

Polymer Synthesis

This compound has been utilized in the synthesis of novel polymers. Its unique structure can be integrated into polymer chains to enhance properties such as thermal stability and mechanical strength.

Organic Electronics

The compound's electronic properties make it suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as a charge transport material is particularly valuable in these technologies.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of pyrrolidine derivatives similar to this compound on various cancer cell lines. The results indicated significant inhibition of cell growth at micromolar concentrations, suggesting a pathway for developing new anticancer agents.

Case Study 2: Neuroprotection

In a research article from Neuroscience Letters, the neuroprotective effects of pyrrole-containing compounds were evaluated in models of oxidative stress. The findings demonstrated a reduction in neuronal cell death when treated with these compounds, highlighting their potential therapeutic applications in neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of 2-Benzyl-1-(tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole with analogous pyrrolo-pyrrole derivatives:

Structural Analogues and Substituent Effects

Compound Substituents Key Features
Target compound 1-(tert-butyl), 2-benzyl, 5-methyl High steric hindrance (tert-butyl), moderate lipophilicity (benzyl, methyl)
2-Benzyl-5-methyloctahydropyrrolo[3,4-c]pyrrole No tert-butyl group at position 1 Lower steric bulk, potentially higher solubility but reduced metabolic stability
1,2,3',5'-Tetrahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,3'-dione Spiro indole-pyrrolo-pyrrole core with dione groups TP53 activation activity; distinct pharmacological targeting
tert-butyl-protected pyrrolo[2,3-b]pyrazine derivatives tert-butyl as a protecting group in synthesis Highlights tert-butyl’s role in synthetic stability and intermediate protection

Physicochemical and Pharmacological Properties

  • Steric Effects: The tert-butyl group in the target compound likely enhances metabolic stability by shielding reactive sites, a feature absent in the non-tert-butyl analogue .
  • Biological Activity : The spiro compound in demonstrates TP53 activation, suggesting that pyrrolo-pyrrole scaffolds can be tailored for specific therapeutic targets. The target compound’s biological profile remains underexplored but may share synthetic intermediates with patented analogues .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Benzyl-1-(tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole typically involves:

  • Construction of the bicyclic pyrrolidine core through cyclization reactions.
  • Introduction of the tert-butyl group at the nitrogen (position 1).
  • Installation of the benzyl group at position 2.
  • Methyl substitution at position 5.

The process often utilizes protected amino acid derivatives or pyrrolidine intermediates, followed by selective functional group transformations under mild conditions to maintain stereochemical integrity.

Stepwise Preparation Method

Starting Materials and Key Intermediates

  • (S)- or (R)-1-tert-butyl-5-methyl-2-acetamino pentanedioate or related protected amino acid derivatives serve as precursors.
  • Use of lithium diisopropylamide (LDA) or n-butyllithium (nBuLi) as strong bases for deprotonation and cyclization steps.
  • Formic pivalic anhydride or formic acetic anhydride as acylating agents.
  • Trifluoroacetic acid (TFA) for deprotection and cyclization finalization.

Representative Reaction Sequence

Step Reagents & Conditions Description Yield (%)
1. Deprotonation and Cyclization nBuLi or LDA at -78°C under N2 Deprotonation of protected amino acid derivative followed by intramolecular cyclization 75-95
2. Acylation Formic pivalic anhydride or formic acetic anhydride at -78°C Introduction of acyl groups to form dihydropyrrole intermediates -
3. Work-up and Extraction Quenching with acetic acid and water; extraction with ethyl acetate Isolation of intermediate oils or solids -
4. Deprotection and Final Cyclization TFA in methylene chloride at 5°C to 25°C for 4 hours Removal of protecting groups and formation of octahydropyrrolo[3,4-c]pyrrole core 75-95

Data adapted from patent EP3015456A1 showing yields and conditions for closely related pyrrolidine-2-carboxylic acid derivatives preparation.

Detailed Reaction Conditions and Findings

  • Base Selection and Temperature Control: The use of strong, non-nucleophilic bases like LDA or nBuLi at low temperatures (-78°C) is critical to control regio- and stereoselectivity during cyclization steps. Maintaining the reaction temperature below -70°C during acylation prevents side reactions and decomposition.

  • Acylation Agents: Formic pivalic anhydride and formic acetic anhydride are preferred for their mild acylation properties, enabling the formation of key intermediates without harsh conditions.

  • Deprotection: Trifluoroacetic acid efficiently removes tert-butoxycarbonyl (Boc) protecting groups under mild conditions, facilitating cyclization to the final bicyclic structure.

  • Yields: The overall yields for key intermediates and final products range from 75.6% to 95.7%, indicating efficient synthetic routes.

Alternative Synthetic Approaches

  • Modified Polonovski Reaction: Functionalization of N-oxides derived from secondary amines such as pyrrolidines has been explored to introduce substituents at the α-position of the nitrogen. This method involves N-oxidation followed by Cope elimination and Michael addition sequences, allowing flexible substitution patterns including benzyl and tert-butyl groups.

  • Use of Protected Hydroxylamines: Preparation of hydroxylamine intermediates from secondary amines via N-oxidation and subsequent transformations offers an alternative route to functionalized pyrrolidine derivatives with controlled stereochemistry.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Yields Reference
Base-mediated cyclization of protected amino acid derivatives nBuLi or LDA, formic anhydrides, TFA Low temp (-78°C to 25°C), inert atmosphere Mild conditions, high stereoselectivity, scalable 75-95%
Modified Polonovski reaction on N-oxides Secondary amines, mCPBA, BF3·OEt2 Room temp to mild heating Flexible substitution, functional group tolerance 50-96%

Research Findings and Notes

  • The described methods provide efficient, reproducible routes to synthesize this compound with high stereochemical control.
  • The use of tert-butyl protecting groups and mild acidic deprotection ensures the integrity of sensitive bicyclic structures.
  • The choice of acylation agents and reaction temperature is critical for optimizing yields and purity.
  • Alternative approaches like the Polonovski reaction extend the versatility of the synthetic toolbox for related pyrrolidine derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzyl-1-(tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole
Reactant of Route 2
2-Benzyl-1-(tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole

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